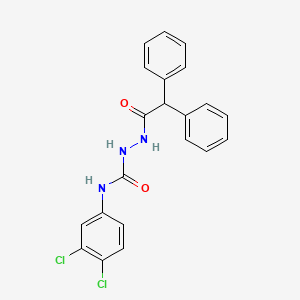
N-(3,4-dichlorophenyl)-2-(diphenylacetyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-(diphenylacetyl)hydrazinecarboxamide, commonly known as DPA-hydrazine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
DPA-hydrazine has been used in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory studies. In cancer research, DPA-hydrazine has been shown to inhibit the growth of tumor cells in vitro and in vivo. In neuroprotection studies, DPA-hydrazine has been found to protect neurons from oxidative stress and apoptosis. In anti-inflammatory studies, DPA-hydrazine has been shown to reduce the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of DPA-hydrazine is not fully understood, but it is believed to involve the inhibition of protein synthesis. DPA-hydrazine has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DPA-hydrazine has been found to have various biochemical and physiological effects, including the inhibition of tumor cell growth, the protection of neurons from oxidative stress, and the reduction of pro-inflammatory cytokine production. DPA-hydrazine has also been shown to induce apoptosis in cancer cells and to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA-hydrazine has several advantages for lab experiments, including its ability to inhibit the growth of tumor cells, its neuroprotective effects, and its anti-inflammatory properties. However, DPA-hydrazine also has some limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for the research on DPA-hydrazine, including the development of new synthesis methods, the exploration of its potential as a therapeutic agent for cancer and neurodegenerative diseases, and the investigation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and toxicity of DPA-hydrazine for use in lab experiments.
Conclusion:
DPA-hydrazine is a chemical compound that has shown promising results in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory studies. Although its mechanism of action is not fully understood, DPA-hydrazine has been found to inhibit protein synthesis and induce apoptosis in cancer cells. DPA-hydrazine has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore its potential as a therapeutic agent and to determine its optimal dosage and toxicity for use in lab experiments.
Métodos De Síntesis
DPA-hydrazine can be synthesized using various methods, including the reaction of 3,4-dichlorophenylhydrazine with diphenylacetic acid chloride, or the reaction of 3,4-dichlorophenylhydrazine with diphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The product obtained from these reactions is then purified using column chromatography or recrystallization.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(2,2-diphenylacetyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O2/c22-17-12-11-16(13-18(17)23)24-21(28)26-25-20(27)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,25,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCIPPDCPBIYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-ethoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene](/img/structure/B5000409.png)
![3-[2-(dibenzylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5000416.png)

![N-butyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5000447.png)
![5-imino-6-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5000448.png)
![1-acetyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5000453.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5000455.png)
![methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5000459.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5000460.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B5000465.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5000470.png)
![4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5000478.png)

